molecular formula Cu2Sb B14711174 CID 71355875

CID 71355875

Cat. No.: B14711174
M. Wt: 248.85 g/mol
InChI Key: FLBFYPUBYVHESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structural characterization may involve mass spectrometry (MS) techniques, such as collision-induced dissociation (CID), which is widely used for elucidating molecular fragmentation patterns .

Properties

Molecular Formula

Cu2Sb

Molecular Weight

248.85 g/mol

InChI

InChI=1S/2Cu.Sb

InChI Key

FLBFYPUBYVHESI-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Sb]

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained. Common reagents used in the synthesis include organic solvents, acids, and bases.

Chemical Reactions Analysis

Search Results Review

  • Result : Focuses on CID 78061899 (EVT-14845461), detailing substitution and functional group reactions but does not mention CID 71355875.

  • Result : Lists multiple PubChem CIDs (e.g., 8266, 8295, 8296, 8326, 31356) in a regulatory context but omits this compound .

  • Result : Provides PubChem’s general database description but lacks specific entries for this compound .

  • Remaining Results ( , , – ) : Discuss unrelated compounds, synthesis methods, or frameworks for chemical interaction analysis but do not reference this compound.

Potential Causes for Data Absence

  • Typographical Error : Verify the CID for accuracy (e.g., 71355875 vs. 78061899 in Result).

  • Undocumented Compound : The compound may not be cataloged in PubChem or other public databases.

  • Proprietary Restrictions : this compound could be part of unpublished research or proprietary data.

Recommended Actions

  • Cross-Check the CID via PubChem to confirm its validity.

  • Consult Regulatory Databases (e.g., EPA’s CDR) for unpublished industrial submissions.

  • Review Patent Literature (e.g., Google Patents) for proprietary synthesis routes or applications .

Given the absence of this compound in accessible scientific literature and databases, further targeted investigation is required to address this query.

Scientific Research Applications

CID 71355875 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique reactivity makes it valuable for developing new chemical compounds and materials.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It may be used in experiments to understand its impact on biological systems.

    Medicine: The compound is investigated for its potential therapeutic applications. Researchers explore its effects on different diseases and conditions, aiming to develop new treatments.

    Industry: this compound is utilized in industrial applications, including the production of specialized chemicals and materials. Its properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of CID 71355875 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Bile Acid Derivatives

Bile acids, such as taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) , share steroidal backbones and sulfated or conjugated side chains. These compounds are critical for lipid digestion and cellular signaling. Key comparisons include:

Property CID 71355875 (Hypothesized) Taurocholic Acid (CID 6675) DHEAS (CID 12594)
Core Structure Steroid/Triterpenoid* Steroid with taurine conjugate Sulfated steroid (dehydroepiandrosterone)
Functional Groups Undefined Sulfonic acid, hydroxyl Sulfate ester, ketone
Biological Role Potential metabolic regulator Emulsification of lipids Neurosteroid precursor
Analytical Methods LC-MS with CID fragmentation GC-MS, NMR LC-ESI-MS

*Structural inference based on comparison to betulin derivatives (see §2.2).

Key Findings :

  • Bile acids like CID 6675 and CID 12594 exhibit polar modifications (e.g., sulfation) that enhance solubility and receptor binding . If this compound lacks such groups, it may have distinct pharmacokinetic properties.

Triterpenoid Inhibitors

Betulin (CID 72326) and betulinic acid (CID 64971) are pentacyclic triterpenoids with demonstrated antiviral and antitumor activity. Comparisons with this compound include:

Property This compound (Hypothesized) Betulin (CID 72326) Betulinic Acid (CID 64971)
Skeleton Type Pentacyclic triterpenoid* Lupane-type Lupane-type with carboxylation
Bioactivity Undefined Antiviral, anti-inflammatory Pro-apoptotic (cancer cells)
Modifications Potential caffeoyl conjugation Hydroxyl groups Carboxylic acid at C-28
Analytical Data GC-MS (if volatile) NMR, X-ray crystallography LC-MS/MS

*Assumed based on structural analogs in .

Key Findings :

  • Betulin derivatives often require functionalization (e.g., carboxylation in CID 64971) to enhance bioavailability and target specificity. This compound may follow similar optimization trends .
  • Unlike betulin, which is a precursor, this compound could exhibit improved solubility if modified with groups like caffeoyl (as seen in 3-O-caffeoyl betulin, CID 10153267 ) .

Functional Comparison with Pharmacological Agents

Substrate vs. Inhibitor Roles

Compounds like ginkgolic acid (CID 5469634) and irbesartan (CID 3749) highlight the diversity of CID-classified molecules:

Compound This compound (Hypothesized) Ginkgolic Acid (CID 5469634) Irbesartan (CID 3749)
Primary Function Undefined Lipase inhibitor Angiotensin II receptor blocker
Structural Motifs Likely complex scaffold Alkylphenol with long-chain Tetrazole-imidazole biphenyl
Therapeutic Use Research compound Anti-obesity (preclinical) Hypertension treatment

Key Findings :

  • This compound’s functional classification remains unclear but may align with enzyme modulation or receptor interaction, given the prevalence of such roles in related CIDs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.